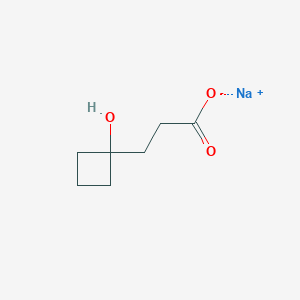
Sodium 3-(1-hydroxycyclobutyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(1-hydroxycyclobutyl)propanoate is a chemical compound with the molecular formula C7H11NaO3 . It has a molecular weight of 166.15 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H11NaO3 . Unfortunately, specific details about its structure are not available in the retrieved resources.科学的研究の応用
Cyanohydridoborate Anion as a Selective Reducing Agent
The study by Borch, Bernstein, and Durst (1971) discusses the application of sodium cyanohydridoborate (NaBH3CN) as a selective reducing agent in organic synthesis. This compound demonstrates remarkable selectivity in reducing a variety of organic functional groups, including aldehydes, ketones, and oximes, under specific pH conditions. This selectivity enables the synthesis of primary, secondary, or tertiary amines via reductive amination of the carbonyl group, highlighting its utility in creating amino acids and labeling studies with isotopes like nitrogen-15 (Borch, Bernstein, & Durst, 1971).
Nuclear Magnetic Resonance Studies of Organic Germanium Compound Interactions
Shimada et al. (2015) explored the interaction between sodium 3-(trihydroxygermyl)propanoate and monosaccharides, shedding light on the compound's ability to form complexes with sugar compounds. This study suggests potential applications in understanding and manipulating the physiological functions of sugar chains, glycoproteins, and glucolipids (Shimada, Sato, Tokuji, & Nakamura, 2015).
Hydrophilic and Hydrophobic Hydration of Sodium Compounds
The work by Rahman, Hefter, and Buchner (2013) on sodium propanoate and sodium butanoate in aqueous solutions provides insight into the hydration behaviors of sodium compounds. Their study, focusing on the interaction of these compounds with water, contributes to a deeper understanding of both hydrophilic and hydrophobic hydration phenomena. Such insights are valuable for applications ranging from formulation science to environmental chemistry (Rahman, Hefter, & Buchner, 2013).
Oxidation of Diols and Ethers
Sakaguchi, Kikuchi, and Ishii (1997) investigated the oxidation of diols and ethers using NaBrO3/NaHSO3, demonstrating the compound's efficiency as an oxidizing agent. This study illustrates the capability of sodium-based reagents to facilitate selective oxidation reactions, which are critical in organic synthesis and the production of various chemical products (Sakaguchi, Kikuchi, & Ishii, 1997).
特性
IUPAC Name |
sodium;3-(1-hydroxycyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3.Na/c8-6(9)2-5-7(10)3-1-4-7;/h10H,1-5H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVKDGDDNTYSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

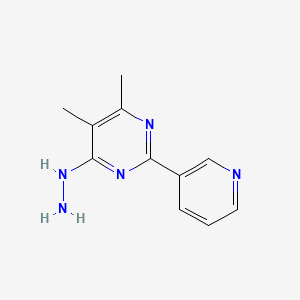

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)

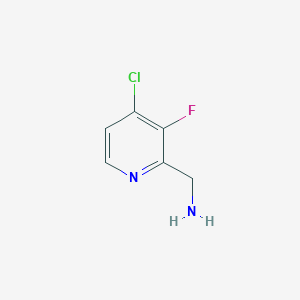

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
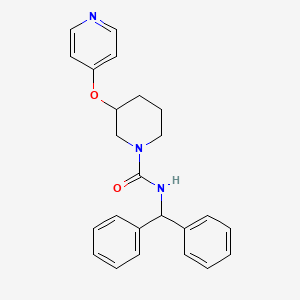
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
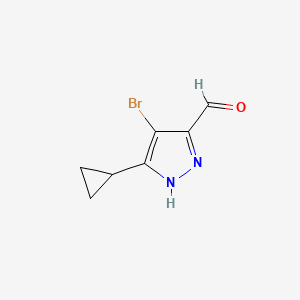

![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)

![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)